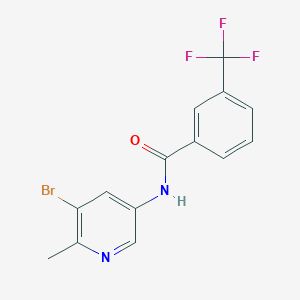
N-(5-Bromo-6-methylpyridin-3-yl)-3-(trifluoromethyl)benzamide
Descripción general
Descripción
The compound "N-(5-Bromo-6-methylpyridin-3-yl)-3-(trifluoromethyl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities. Benzamide derivatives are often explored for their potential pharmacological properties, including anticancer, antiviral, and antimicrobial activities. The specific compound is not directly mentioned in the provided papers, but the papers do discuss various benzamide derivatives with different substituents and their synthesis, molecular structure, and potential applications in sensing, as well as their biological activities .
Synthesis Analysis
The synthesis of benzamide derivatives is a topic of interest in several of the provided papers. For instance, paper discusses the synthesis of antipyrine derivatives with good yields and characterizes them spectroscopically. Similarly, paper describes a microwave-assisted, solvent-free synthesis of Schiff's bases containing a thiadiazole scaffold and benzamide groups. Paper outlines a new route to synthesize benzamide-based 5-aminopyrazoles and their fused heterocycles. Paper reports the synthesis of 2-bromo-N-(2,4-difluorobenzyl)benzamide with a high yield, and paper details the synthesis of substituted benzamide derivatives from a reaction involving substituted amines and benzoyl bromide. These studies demonstrate various methods for synthesizing benzamide derivatives, which could be relevant for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for understanding their properties and potential applications. Paper uses X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations to analyze the molecular structure of antipyrine derivatives. Paper employs X-ray single crystallography to reveal the solid-state properties of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives. Paper determines the crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide using single-crystal X-ray diffraction. Paper also uses X-ray diffraction to establish the crystal structure of a bromo-difluorobenzyl benzamide derivative. These analyses provide insights into the intermolecular interactions and crystal packing of benzamide derivatives, which are important for their stability and reactivity.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure and intermolecular interactions. Paper discusses the stabilization of molecular sheets in antipyrine derivatives by hydrogen bonds and electrostatic energy contributions. Paper mentions the supramolecular packing involving hydrogen bonds and halogen-π interactions in a bromo-difluorobenzyl benzamide derivative. These properties are significant for the solubility, stability, and overall behavior of benzamide derivatives in different environments.
Relevant Case Studies
Several papers present case studies where benzamide derivatives exhibit biological activities. Paper evaluates the anticancer activity of synthesized compounds against human cancer cell lines. Paper tests new compounds for their anti-influenza A virus activity. Paper explores the binding affinity of pyridine-3-carboxamides for dopamine D2 and serotonin 5-HT3 receptors. Paper assesses the antimicrobial activity of substituted benzamide derivatives. These case studies highlight the potential therapeutic applications of benzamide derivatives, which could extend to the compound "N-(5-Bromo-6-methylpyridin-3-yl)-3-(trifluoromethyl)benzamide" if similar biological activities are present.
Aplicaciones Científicas De Investigación
Pharmacokinetics and Anti-Fibrotic Potential
- Pharmacokinetics and Tissue Distribution : A study explored the pharmacokinetics and metabolism of a novel ALK5 inhibitor, which shares structural similarity with N-(5-Bromo-6-methylpyridin-3-yl)-3-(trifluoromethyl)benzamide. This compound has shown potential in suppressing renal and hepatic fibrosis and exerting anti-metastatic effects in breast cancer models. It demonstrated considerable bioavailability and distribution in organs like the liver, kidneys, and lungs, suggesting its potential as an effective oral anti-fibrotic drug (Kim et al., 2008).
Synthesis and Characterization
- Efficient Synthesis : A study reported an efficient synthesis method for a compound structurally related to N-(5-Bromo-6-methylpyridin-3-yl)-3-(trifluoromethyl)benzamide, which is a key moiety in potent dopamine and serotonin receptors antagonists (Hirokawa et al., 2000).
- Synthesis and Antimicrobial Activity : Another research focused on the synthesis of substituted benzamide derivatives, including compounds similar to the one , and evaluated their antibacterial and antifungal activities. Some of these compounds showed significant activity, comparable to standard drugs like Streptomycin and Amphotericin-B (Vijaya Laxmi et al., 2019).
Antipsychotic and Anticonvulsant Potential
- Antipsychotic Properties : A study synthesized and analyzed the antidopaminergic properties of benzamide derivatives, including those structurally similar to N-(5-Bromo-6-methylpyridin-3-yl)-3-(trifluoromethyl)benzamide. These compounds showed promising results as potential antipsychotic agents (Högberg et al., 1990).
- Anticonvulsant Activity : Another research synthesized a series of benzamides, including compounds structurally related to the one , and evaluated their anticonvulsant activity. Some analogs were found to be more potent than phenytoin, a widely used anticonvulsant drug (Mussoi et al., 1996).
Propiedades
IUPAC Name |
N-(5-bromo-6-methylpyridin-3-yl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF3N2O/c1-8-12(15)6-11(7-19-8)20-13(21)9-3-2-4-10(5-9)14(16,17)18/h2-7H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFBMPKQRHEJAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Bromo-6-methylpyridin-3-yl)-3-(trifluoromethyl)benzamide | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-(4-chlorophenyl)-2-[[2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/structure/B2524935.png)
![8-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2524936.png)
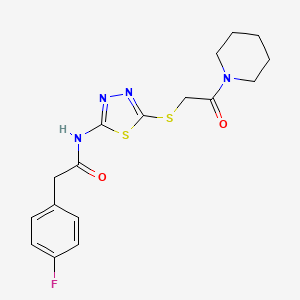
![4-methoxy-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2524938.png)
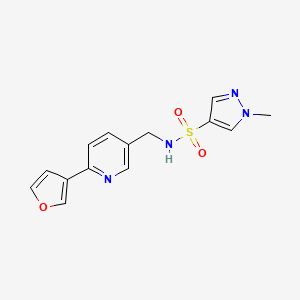
![2-[Methyl(pyrimidin-2-yl)amino]acetic acid](/img/structure/B2524943.png)
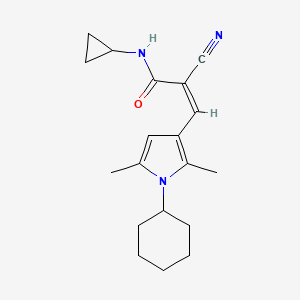
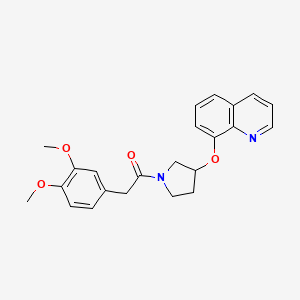
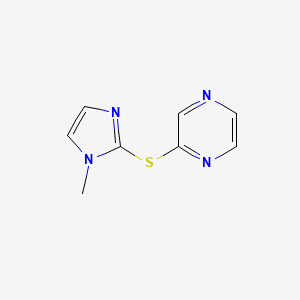
![3-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2524952.png)
![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide](/img/structure/B2524953.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2524955.png)
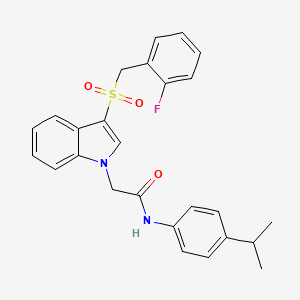
![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2524957.png)